![molecular formula C16H12F3N3O2S B3015076 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 625377-09-5](/img/structure/B3015076.png)
2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups . These include a cyano group (-CN), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a pyridinyl group (a nitrogen-containing aromatic ring), and an acetamide group (CH3CONH2). Each of these groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridinyl ring could impart stability to the molecule. The electronegative elements (like nitrogen in the cyano group and fluorine in the trifluoromethyl group) could create regions of partial negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the cyano group could undergo transformations to form amines, carboxylic acids, or amides. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, acetamide, and trifluoromethyl groups could increase its solubility in polar solvents. The aromatic pyridinyl ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) serve as key structural motifs in active agrochemical ingredients. Specifically, derivatives of 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide contribute to crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The distinctive properties of TFMPs contribute to their therapeutic effects, making them promising candidates for novel drug development .
Veterinary Products
Beyond human medicine, two veterinary products containing TFMP derivatives have been granted market approval. These compounds play a role in animal health and well-being, demonstrating their versatility across species .
Synthesis of Novel Derivatives
Researchers have synthesized novel derivatives based on this compound. These derivatives include pyrazoles, bipyridines, N-amides, and Schiff bases. Such modifications expand the compound’s potential applications in various contexts .
Multifunctional Catalysts
In the field of organic synthesis, base-metal multifunctional catalysts have been developed using this compound as a starting material. These catalysts enable sequential steps, such as alcohol oxidation and Knoevenagel condensation, leading to diverse chemical transformations .
Vapor-Phase Reactions
The vapor-phase fluorination of intermediates derived from this compound yields valuable compounds. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) can be fluorinated to produce 2,3,5-trichlorotrifluoromethylpyridine (2,3,5-DCTF), which finds applications in various chemical processes .
Future Directions
properties
IUPAC Name |
2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-10-4-2-3-9(5-10)13-6-12(16(17,18)19)11(7-20)15(22-13)25-8-14(21)23/h2-6H,8H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBRBBSQVMFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.